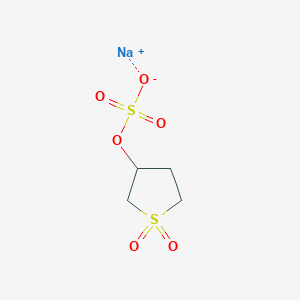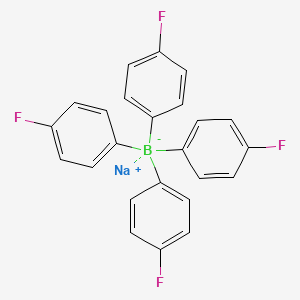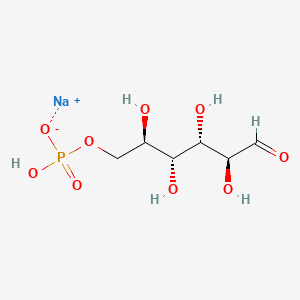
1-(4-Chlorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(4-Chlorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde” is a complex organic molecule. It likely contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The “4-Chlorobenzyl” part suggests the presence of a benzyl group (a benzene ring attached to a CH2 group) with a chlorine atom attached .
Synthesis Analysis
While specific synthesis methods for “1-(4-Chlorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde” were not found, similar compounds are often synthesized through reactions involving N-benzylation . This involves the reaction of a nitrogen-containing compound with a benzyl halide .
Wissenschaftliche Forschungsanwendungen
Molecular Rearrangements and Synthesis
1-(4-Chlorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde and its derivatives have been studied for their molecular rearrangements. These rearrangements are influenced by the electronic properties of substituents and have applications in the synthesis of various triazole derivatives. For instance, L'abbé et al. (1990) explored the rearrangements of 4-iminomethyl-1,2,3-triazoles, which are interconvertible and depend on the R-substituent, leading to the synthesis of 1-alkyl-1,2,3-triazole-4-carbaldehydes from 1-phenyl-1,2,3-triazole-4-carbaldehyde (L'abbé, Bruynseels, Delbeke, & Toppet, 1990).
Antimicrobial Applications
This compound has been used as a precursor in the synthesis of new antimicrobial agents. Bhat et al. (2016) synthesized a series of 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents, demonstrating broad-spectrum antimicrobial activities (Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016).
Electronic, Nonlinear Optical, and Spectroscopic Analysis
In the field of electronic and optical properties, compounds derived from 1-(4-Chlorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde have been analyzed for their molecular electrostatic potentials, spectroscopic properties, and nonlinear optical properties. Beytur and Avinca (2021) conducted a detailed analysis of these properties using DFT calculations, contributing to the understanding of the electronic structure of these compounds (Beytur & Avinca, 2021).
Catalysis and Synthetic Applications
The compound and its derivatives have been used in catalysis and synthetic chemistry. For example, Liu and Wang (2010) described the use of a triazole derivative in an ultrasound-assisted synthesis method, highlighting the efficiency and advantages of this approach in chemical synthesis (Liu & Wang, 2010).
Tuberculosis Inhibitory Activity
In medicinal chemistry, derivatives of this compound have been investigated for their inhibitory activity against Mycobacterium tuberculosis. Costa et al. (2006) synthesized N-substituted-phenyl-1,2,3-triazole derivatives and studied their anti-tubercular properties, identifying promising lead molecules for further exploration (Costa, Boechat, Rangel, da Silva, de Souza, Rodrigues, Castro, Júnior, Lourenço, Wardell, & Ferreira, 2006).
Wirkmechanismus
Target of Action
The primary targets of 1-(4-Chlorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde Compounds with similar structures have been known to target various enzymes and receptors .
Mode of Action
The mode of action of 1-(4-Chlorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde It’s worth noting that benzylic compounds often undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
The specific biochemical pathways affected by 1-(4-Chlorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde Compounds with similar structures have been involved in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
The specific molecular and cellular effects of 1-(4-Chlorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde Compounds with similar structures have shown broad spectrum antibacterial activity .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 1-(4-Chlorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde It’s worth noting that environmental factors can significantly influence the action of chemical compounds .
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methyl]triazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c11-9-3-1-8(2-4-9)5-14-6-10(7-15)12-13-14/h1-4,6-7H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLDCHBHDUZNPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(N=N2)C=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



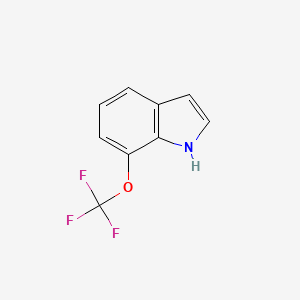


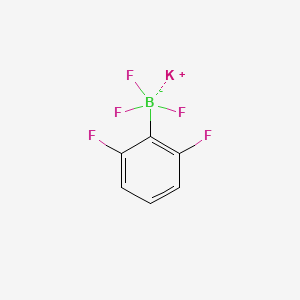


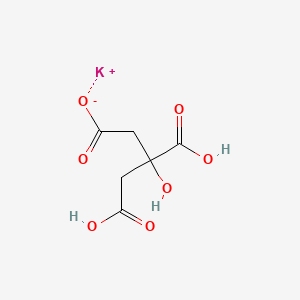
![sodium;(2S,4S,5R,6R)-5-acetamido-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-2-[[(2R,3S,4R,5R)-4,5,6-trihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]oxane-2-carboxylate](/img/structure/B1358473.png)
